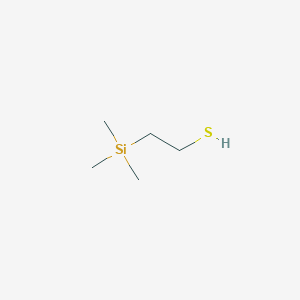

2-(Trimethylsilyl)ethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOLNMGFOWHFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171139 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18143-30-1 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanethiol: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsilyl)ethanethiol (TMSET) is a bifunctional organosilicon compound that has emerged as a versatile and powerful tool in modern organic synthesis, materials science, and drug development. Its unique structure, featuring a nucleophilic thiol group and a strategically positioned trimethylsilyl moiety, allows it to serve as a "traceless" thiolating agent and a precursor to the fluoride-labile 2-(trimethylsilyl)ethyl (TMSE) protecting group. This guide provides an in-depth analysis of TMSET's core chemical properties, explores the mechanistic principles governing its reactivity, details its key applications, and presents actionable experimental protocols for its use.

Introduction

In the intricate world of multi-step synthesis, particularly in pharmaceutical development, the ability to introduce, mask, and selectively unmask functional groups is paramount. Thiols are critical functional groups involved in a myriad of biological processes and synthetic transformations. This compound, also known by the synonym (2-Mercaptoethyl)trimethylsilane, offers an elegant solution for the controlled introduction of a thiol group or for the protection of other functionalities. The defining feature of TMSET-derived structures is the 2-(trimethylsilyl)ethyl group, which can be cleaved under exceptionally mild, non-acidic, and non-basic conditions using a fluoride source.[1][2] This fluoride-mediated cleavage proceeds via a unique β-elimination mechanism, liberating the desired functional group and generating volatile byproducts, simplifying purification and preserving sensitive molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. TMSET is a liquid at room temperature with a characteristic thiol odor.[3] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄SSi | [3][4] |

| Molecular Weight | 134.32 g/mol | [4][5] |

| CAS Number | 18143-30-1 | [3][5] |

| Appearance | Liquid | [3][6] |

| Density | 0.839 g/mL at 25 °C | [3][5] |

| Boiling Point | 144-146 °C | [3][5] |

| Refractive Index (n20/D) | 1.454 | [3][6] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by a prominent singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. Two multiplets are expected for the ethylene bridge protons.

-

IR Spectroscopy: A key diagnostic peak is the S-H stretching vibration, which typically appears in the region of 2550-2600 cm⁻¹.[7]

Core Reactivity and Mechanistic Principles

The utility of TMSET is rooted in two key features: the inherent reactivity of the thiol group and the unique cleavage mechanism enabled by the β-silicon atom.

Thiol Group Reactivity

The sulfhydryl (-SH) group of TMSET behaves as a typical alkanethiol. It is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion, (CH₃)₃SiCH₂CH₂S⁻. This thiolate is a potent nucleophile, readily participating in:

-

S-Alkylation: Reaction with alkyl halides or other electrophiles to form 2-(trimethylsilyl)ethyl (TMSE) thioethers.

-

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Thiol-Ene/Thiol-Yne "Click" Chemistry: Radical or base-catalyzed addition across double or triple bonds, providing a highly efficient method for covalent linkage.[8]

The β-Silicon Effect and Fluoride-Mediated Cleavage

The defining characteristic of the 2-(trimethylsilyl)ethyl group is its lability towards fluoride ions.[9] This reactivity is a consequence of the β-silicon effect , where the silicon atom stabilizes a developing positive charge on the β-carbon through hyperconjugation.[10][11] The cleavage mechanism is an E2-like elimination initiated by the attack of a fluoride ion on the silicon atom, which is highly fluorophilic.

The process unfolds as follows:

-

Fluoride Attack: A fluoride source, most commonly tetrabutylammonium fluoride (TBAF), attacks the silicon atom.[1][9]

-

Formation of a Pentacoordinate Intermediate: A transient, negatively charged pentacoordinate silicon species is formed.

-

β-Elimination: This intermediate rapidly collapses. The C-S (or C-O/C-N) bond cleaves, and the C-C bond forms a double bond, resulting in the expulsion of ethene gas.

-

Product Formation: The final products are the deprotected species (thiol, alcohol, amine, or carboxylic acid), gaseous ethene, and a stable trimethylsilyl fluoride salt.[2]

This mechanism is exceptionally clean, as the volatile and inert byproducts are easily removed from the reaction mixture.

Caption: Mechanism of fluoride-mediated cleavage of a TMSE-protected thiol.

Key Applications in Research and Development

TMSE as a Protecting Group

The 2-(trimethylsilyl)ethyl group is a robust protecting group for a variety of functionalities, including carboxylic acids (TMSE esters), alcohols (TMSE ethers), and thiols (TMSE thioethers).[1][12][13] Its stability to a wide range of non-fluoride reagents makes it orthogonal to many other common protecting groups, such as Boc, Cbz, and benzyl ethers.[13] This orthogonality is crucial in complex syntheses, allowing for selective deprotection at a late stage.[14]

"Traceless" Thiolation

TMSET can be used as a masked thiol. A substrate can be alkylated with TMSET to install the TMSE-thioether. The sulfur-containing moiety can then participate in subsequent reactions before being unmasked in the final step by fluoride-mediated cleavage to reveal the free thiol. This approach is particularly valuable in nucleoside and peptide chemistry.[15]

Bioconjugation and Surface Chemistry

The thiol group is widely used for conjugating molecules to proteins or for creating self-assembled monolayers (SAMs) on gold surfaces. TMSET provides a convenient way to introduce a protected thiol into a molecule. After the molecule is assembled or positioned, the thiol can be deprotected in situ to enable covalent attachment or surface binding.[8]

Experimental Protocols and Methodologies

The following protocols are illustrative of common procedures involving TMSET and its derivatives.

Protocol 1: Thiolation of an Alkyl Bromide using TMSET

This protocol describes the formation of a 2-(trimethylsilyl)ethyl thioether from an electrophilic alkyl bromide.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a TMSE-thioether.

Step-by-Step Methodology:

-

Thiolate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 eq.) in anhydrous DMF. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the thiol to form the reactive sodium thiolate. DMF is a polar aprotic solvent that effectively solvates the cation.

-

-

Alkylation: In a separate flask, dissolve the alkyl bromide (1.0 eq.) in anhydrous DMF. Slowly add the pre-formed thiolate solution to the alkyl bromide solution at 0 °C via cannula.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TMSE thioether.

Protocol 2: Deprotection of a TMSE Thioether

This protocol describes the fluoride-mediated cleavage of a TMSE thioether to reveal the free thiol.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the TMSE-protected thioether (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Causality: THF is the most common solvent as it is generally inert and effectively dissolves both the substrate and the TBAF reagent.

-

-

Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 3.0 eq.) to the stirred solution at room temperature.[16]

-

Causality: TBAF is the fluoride source. An excess is used to ensure the reaction goes to completion. The reaction is typically fast.

-

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with ethyl acetate or another suitable organic solvent.

-

Causality: The aqueous wash helps to remove the TBAF salts.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude thiol can be used directly or purified further if necessary.

Safety and Handling

This compound is a flammable liquid and an irritant.[3][4]

-

Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Possesses a strong, unpleasant odor (stench).[17]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[18] Keep away from heat, sparks, and open flames.[17][19] Ground all equipment to prevent static discharge.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids (2-8°C).[3][6]

Conclusion

This compound is a uniquely versatile reagent whose value is derived from the predictable reactivity of its thiol group and the mild, specific cleavage of the 2-(trimethylsilyl)ethyl moiety. Its application as a "traceless" thiol source and as a robust, orthogonally-cleavable protecting group has cemented its role in the synthesis of complex molecules, from peptides and nucleosides to functionalized materials. For the drug development professional and the research scientist, a comprehensive understanding of the principles and protocols detailed in this guide is key to leveraging the full synthetic potential of this powerful chemical tool.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H14SSi | CID 205521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 18143-30-1 [sigmaaldrich.com]

- 6. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. The (2-phenyl-2-trimethylsilyl)ethyl-(PTMSEL)-linker in the synthesis of glycopeptide partial structures of complex cell surface glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. gelest.com [gelest.com]

- 19. fishersci.com [fishersci.com]

2-(Trimethylsilyl)ethanethiol CAS number 18143-30-1

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanethiol

Introduction: Unveiling a Versatile Sulfur Reagent

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the demand for versatile and precisely-acting reagents is paramount. This compound, also known by its CAS Number 18143-30-1 and the synonym (2-Mercaptoethyl)trimethylsilane, has emerged as a significant tool for the discerning chemist.[1][2] This bifunctional molecule, featuring a nucleophilic thiol group at one end and a sterically demanding, chemically unique trimethylsilyl group at the other, offers a sophisticated solution for a range of synthetic challenges.

This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its reactivity and applications. We will delve into its synthesis, safe handling, and its pivotal role as a thiol-protecting group, a sulfur source in nucleoside chemistry, and a reagent for intricate molecular construction. The protocols and mechanisms described herein are designed to provide researchers, scientists, and drug development professionals with the authoritative grounding needed to confidently integrate this reagent into their workflows.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18143-30-1 | [1] |

| Molecular Formula | C₅H₁₄SSi | [2][3] |

| Molecular Weight | 134.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.839 g/mL at 25 °C | [1][4] |

| Boiling Point | 144-146 °C | [4] |

| Refractive Index | n20/D 1.454 | [1][4] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [1] |

| pKa | 10.80 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in methanol, CH₂Cl₂, THF, and most organic solvents. | [4] |

| SMILES String | C--INVALID-LINK--(C)CCS | [1] |

| InChI Key | BCOLNMGFOWHFNI-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Practical Laboratory Protocol

While commercially available, the cost of this compound can necessitate laboratory-scale synthesis for extensive use.[4] The most established route involves a two-step process beginning with the radical-initiated addition of thiolacetic acid to vinyltrimethylsilane.[4][5]

Step 1: Radical Addition of Thiolacetic Acid to Vinyltrimethylsilane

This thiol-ene reaction proceeds via a radical mechanism to yield the key intermediate, S-[2-(trimethylsilyl)ethyl] ethanethioate. It is crucial to note that this reaction typically produces a mixture of regioisomers, with the desired 2-substituted product being major (often in a 9:1 ratio) over the 1-substituted isomer.[4][5] Careful fractional distillation of the thiolacetate intermediate is recommended to ensure the purity of the final product.[4]

Step 2: Hydrolysis to this compound

The purified thiolacetate is then converted to the target thiol. This is effectively achieved through hydrolysis or reduction. While methods like saponification with KOH can be used, conversion with reagents such as lithium aluminum hydride (LAH) or methanolic potassium carbonate is generally more efficient.[4]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Vinyltrimethylsilane

-

Thiolacetic acid

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LAH)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Thiol-Ene Addition: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine vinyltrimethylsilane (1.0 eq) and a slight excess of thiolacetic acid (1.1 eq). Add a catalytic amount of AIBN (approx. 1-2 mol%).

-

Heat the mixture at 60-70 °C for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, allow the mixture to cool to room temperature. Remove any excess volatile reactants under reduced pressure.

-

Purify the resulting crude S-[2-(trimethylsilyl)ethyl] ethanethioate by vacuum distillation to separate it from the 1-substituted regioisomer.

-

Reduction to Thiol: Prepare a suspension of LAH (1.5 eq) in anhydrous diethyl ether in a separate flask, cooled in an ice bath.

-

Slowly add a solution of the purified thiolacetate in anhydrous diethyl ether to the LAH suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by fractional distillation under vacuum.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a hazardous chemical that requires careful handling.[3]

-

GHS Hazard Classification: The compound is classified as a Flammable liquid (Category 3), Skin irritant (Category 2), Serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][3][6]

-

Hazard Statements (H-Codes): H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements (P-Codes): Key precautions include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8°C, away from ignition sources.[1][4]

-

Odor: Like most thiols, this compound has a strong, unpleasant stench.[7] All handling should be performed in a fume hood to contain the odor.

Core Applications in Research and Development

The unique structure of this compound underpins its utility in several key areas of chemical synthesis.

The 2-(Trimethylsilyl)ethyl (TMSE) Group: A Robust Thiol Protecting Group

The protection of thiols is a common requirement in multi-step synthesis to prevent unwanted side reactions of the highly nucleophilic thiol group.[8] The 2-(trimethylsilyl)ethyl moiety serves as an excellent protecting group for thiols, forming a stable thioether.

Causality of its Effectiveness: The stability of the S-TMSE group is a key advantage. It is resistant to a variety of conditions, including trifluoroacetic acid, which is often used to cleave other protecting groups like acetals.[9] Its true value, however, lies in the specific and mild conditions required for its removal.

Deprotection Mechanism: The deprotection is not a simple cleavage. It is a fluoride-induced elimination reaction, mechanistically related to the Peterson olefination. A fluoride source (e.g., tetrabutylammonium fluoride - TBAF) attacks the silicon atom, generating a transient pentacoordinate silicate. This triggers an anti-elimination of the sulfur anion, releasing the free thiol, ethene, and a stable fluorotrimethylsilane byproduct. This specific trigger ensures high chemoselectivity, as the protecting group remains intact in the presence of many other reagents but is cleanly removed by fluoride ions.

References

- 1. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H14SSi | CID 205521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18143-30-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 18143-30-1 | Benchchem [benchchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

2-(Trimethylsilyl)ethanethiol: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(trimethylsilyl)ethanethiol, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. The guide will delve into the compound's core physicochemical properties, its molecular structure, and its diverse applications, with a focus on providing actionable insights and robust experimental protocols.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in a laboratory setting. This compound is a colorless liquid with a distinct odor.[1] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C5H14SSi[2][3] |

| Molecular Weight | 134.32 g/mol [2][3][4][5] |

| Linear Formula | (CH3)3SiCH2CH2SH[4][5] |

| CAS Number | 18143-30-1[3][4][5] |

| Density | 0.839 g/mL at 25 °C[4] |

| Boiling Point | 144-146 °C[4] |

| Refractive Index | n20/D 1.454[4] |

Molecular Structure and Mechanistic Insights

The unique utility of this compound stems from its molecular architecture. The presence of a terminal thiol (-SH) group provides a reactive site for various chemical transformations, most notably the formation of self-assembled monolayers (SAMs) on noble metal surfaces and its use as a protective group in organic synthesis. The trimethylsilyl ((CH3)3Si-) group, in turn, offers a steric and electronic influence that can be strategically exploited.

Caption: Molecular structure of this compound.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several scientific domains.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of highly ordered SAMs on gold, silver, and other noble metal surfaces. The strong affinity of the sulfur atom for these metals drives the spontaneous organization of the molecules into a dense monolayer. This technology is foundational for the development of:

-

Biosensors: Immobilization of biomolecules (e.g., antibodies, enzymes) on the SAM-functionalized surface allows for the detection of specific analytes.

-

Drug Delivery Systems: Surfaces can be modified to control the adhesion and release of therapeutic agents.

-

Biocompatible Coatings: SAMs can be used to passivate surfaces and prevent non-specific protein adsorption, a critical aspect in the design of medical implants.

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile reagent. It can be employed as a source of the thiol moiety in various reactions. Furthermore, its derivatives are explored as protecting groups for other functionalities within a molecule, allowing for selective transformations at other sites.

Experimental Protocol: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol provides a step-by-step methodology for the creation of a this compound SAM on a gold substrate, a common procedure in surface chemistry and biosensor fabrication.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

High-purity ethanol

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a certified fume hood.

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning (Critical Step):

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove any organic residues.

-

Thoroughly rinse the substrate with copious amounts of deionized water.

-

Dry the substrate under a gentle stream of nitrogen gas. A clean, hydrophilic surface is essential for high-quality SAM formation.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in ethanol.

-

Immediately immerse the cleaned and dried gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

-

Characterization (Recommended):

-

The quality of the resulting SAM can be assessed using surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Caption: Experimental workflow for the fabrication of a this compound SAM.

References

The Synthesis and Purification of 2-(Trimethylsilyl)ethanethiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-(Trimethylsilyl)ethanethiol in Modern Chemistry

This compound, also known as (2-mercaptoethyl)trimethylsilane, is a pivotal reagent in organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic thiol group and a sterically demanding, yet chemically stable, trimethylsilyl moiety, allows for its application as a protected sulfide dianion equivalent.[1] This attribute is particularly useful in the intricate synthesis of complex molecules, such as thionucleosides, where precise introduction of a sulfur atom is required.[1][2] The trimethylsilyl group offers a level of stability and compatibility with various reaction conditions that makes this compound a valuable tool for researchers. This guide provides an in-depth exploration of the synthesis and purification of this compound, offering a robust, field-proven protocol for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | (CH₃)₃SiCH₂CH₂SH |

| Molecular Weight | 134.32 g/mol |

| CAS Number | 18143-30-1 |

| Appearance | Colorless liquid |

| Boiling Point | 144-146 °C (lit.)[1][3] |

| 52-54 °C at 25 Torr[4] | |

| 62-63 °C at 43 mmHg[3] | |

| Density | 0.839 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.454 (lit.)[1] |

Synthesis Methodology: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the radical-initiated addition of thioacetic acid to vinyltrimethylsilane, which forms the intermediate S-[2-(trimethylsilyl)ethyl] thioacetate. The subsequent step involves the hydrolysis of this thioacetate to yield the final thiol product.

Step 1: Synthesis of S-[2-(Trimethylsilyl)ethyl] thioacetate

The initial reaction is a free-radical addition, a reliable method for forming carbon-sulfur bonds. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), facilitates the addition of thioacetic acid across the double bond of vinyltrimethylsilane. While thermal initiation is effective, photochemical methods may offer improved regioselectivity, favoring the desired 2-substituted product over the 1-substituted isomer.[1]

References

A Spectroscopic Guide to 2-(Trimethylsilyl)ethanethiol: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Trimethylsilyl)ethanethiol, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a complete structural characterization. Our approach emphasizes not just the data, but the underlying scientific principles and experimental considerations that lead to confident structural elucidation.

Introduction: The Role of this compound in Modern Chemistry

This compound, with the linear formula (CH₃)₃SiCH₂CH₂SH, is a key building block in organic synthesis and materials science.[1] Its utility stems from the presence of two highly reactive functional groups: a thiol (-SH) and a trimethylsilyl (TMS) group. The thiol group provides a nucleophilic sulfur atom, crucial for forming sulfur-containing compounds and for self-assembly on metal surfaces. The TMS group, on the other hand, is a versatile protecting group and can influence the molecule's reactivity and physical properties.[2] Applications are diverse, ranging from its use as an initiator in polymerization reactions to a sulfur source in the synthesis of thionucleosides.[2]

A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and for predicting its behavior in various chemical environments. This guide provides a detailed examination of its NMR, IR, and mass spectrometric profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.1 | Singlet | 9H | (CH ₃)₃Si- |

| b | ~0.9 | Triplet | 2H | -Si-CH ₂-CH₂-SH |

| c | ~2.6 | Quartet | 2H | -Si-CH₂-CH ₂-SH |

| d | ~1.3 | Triplet | 1H | -SH |

Note: The chemical shifts are estimations based on the analysis of the analogous compound 2-(trimethylsilyl)ethanol and general principles of NMR spectroscopy. The thiol proton (d) may be broad and its coupling may not always be resolved.

-

Signal a ((CH₃)₃Si-): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet at a very upfield position (around 0.1 ppm). This is a characteristic chemical shift for TMS groups, which are shielded by the electropositive silicon atom.

-

Signal b (-Si-CH₂-): The two protons on the carbon adjacent to the silicon atom are expected to appear as a triplet around 0.9 ppm. The triplet multiplicity arises from the coupling with the two neighboring protons on the adjacent methylene group (signal c).

-

Signal c (-CH₂-SH): The two protons on the carbon adjacent to the thiol group are expected to appear as a quartet around 2.6 ppm. The quartet is a result of coupling to the two protons of the neighboring methylene group (signal b) and potentially the single thiol proton (signal d).

-

Signal d (-SH): The thiol proton typically appears as a triplet around 1.3 ppm due to coupling with the adjacent methylene group (signal c). However, the thiol proton signal can be broad and its coupling is often not observed, especially in the presence of trace amounts of water or other exchangeable protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three chemically non-equivalent carbon atoms.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ -2.0 | (C H₃)₃Si- |

| 2 | ~ 15.0 | -Si-C H₂-CH₂-SH |

| 3 | ~ 28.0 | -Si-CH₂-C H₂-SH |

Note: The chemical shifts are estimations based on the analysis of the analogous compound 2-(trimethylsilyl)ethanol and general principles of ¹³C NMR spectroscopy.

-

Signal 1 ((CH₃)₃Si-): The three equivalent methyl carbons of the TMS group are expected to have a chemical shift in the upfield region, typically around -2.0 ppm.

-

Signal 2 (-Si-CH₂-): The carbon atom directly attached to the silicon is shielded and is expected to appear at approximately 15.0 ppm.

-

Signal 3 (-CH₂-SH): The carbon atom bonded to the sulfur atom is deshielded compared to the other methylene carbon and is expected to resonate further downfield, around 28.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, S-H, and Si-C bonds.

| Frequency Range (cm⁻¹) | Vibration | Intensity | Assignment |

| 2950-2850 | C-H stretch | Strong | Aliphatic C-H |

| 2600-2550 | S-H stretch | Weak | Thiol S-H |

| 1465-1450 | C-H bend | Medium | CH₂ scissoring |

| 1250-1240 | Si-CH₃ symmetric bend | Strong | Trimethylsilyl group |

| 860-830 | Si-C stretch | Strong | Trimethylsilyl group |

-

C-H Stretching (2950-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

S-H Stretching (2600-2550 cm⁻¹): A weak but sharp absorption in this region is a definitive indicator of the thiol (S-H) functional group. The weakness of this band is characteristic of S-H stretches.

-

Si-CH₃ Bending (1250-1240 cm⁻¹): A strong and sharp peak in this region is a hallmark of the symmetric bending vibration of the methyl groups attached to the silicon atom, confirming the presence of the TMS group.

-

Si-C Stretching (860-830 cm⁻¹): Another strong absorption characteristic of the trimethylsilyl group is found in this region, corresponding to the Si-C stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a radical cation (M⁺•), and to fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

References

Nucleophilic and electrophilic nature of 2-(Trimethylsilyl)ethanethiol

An In-Depth Technical Guide to the Dual Reactivity of 2-(Trimethylsilyl)ethanethiol: A Senior Application Scientist's Perspective

Introduction: Unveiling the Versatility of a Unique Thiol

In the landscape of modern synthetic chemistry, reagents that offer predictable, high-yielding transformations under mild conditions are invaluable. This compound, often abbreviated as TMSET, stands out as a uniquely versatile building block. Its structure, featuring a terminal thiol group (-SH) and a stable trimethylsilyl (TMS) moiety separated by an ethyl bridge, imbues it with a dualistic reactivity profile.[1][2] This guide provides an in-depth exploration of TMSET's nucleophilic and electrophilic nature, offering field-proven insights for its strategic application in complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.

The core utility of this compound lies in its function as a "masked" thiol. The thiol group can act as a potent nucleophile, while the entire 2-(trimethylsilyl)ethyl group can be cleanly removed under specific, mild conditions.[3] This allows for the introduction of a sulfur functionality that remains stable through various synthetic steps and can be unmasked at a strategic point. Furthermore, TMSET can be converted into derivatives that act as electrophilic sulfur sources, enabling the formation of thioethers with a wide range of nucleophilic substrates.[3][4][5]

This document will dissect the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative literature, providing researchers and drug development professionals with a comprehensive playbook for leveraging this powerful reagent.

| Property | Value |

| Molecular Formula | C₅H₁₄SSi[2] |

| Molecular Weight | 134.32 g/mol [1][2] |

| CAS Number | 18143-30-1[1] |

| Appearance | Colorless to light yellow liquid[1][6] |

| Boiling Point | 144-146 °C (lit.)[1] |

| Density | 0.839 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.454 (lit.)[1] |

| pKa of S-H | Approximately 10-11[7] |

Part 1: The Nucleophilic Character of this compound

The primary and most intuitive mode of reactivity for TMSET stems from the nucleophilicity of its thiol group. The sulfur atom possesses lone pairs of electrons, and the relatively weak, acidic S-H bond (pKa ≈ 10-11) is readily deprotonated by a suitable base to generate the corresponding thiolate anion.[7] This thiolate is a soft, highly potent nucleophile that excels in a variety of bond-forming reactions.

Caption: Deprotonation of TMSET to form the nucleophilic thiolate.

Key Nucleophilic Reactions

The generated thiolate anion readily participates in several cornerstone synthetic transformations:

-

S-Alkylation (Sₙ2 Reaction): The thiolate efficiently displaces leaving groups from primary and secondary alkyl halides to form 2-(trimethylsilyl)ethyl thioethers.[4] This is a classic Sₙ2 reaction, valued for its reliability.

-

Michael Addition (Conjugate Addition): TMSET is an exceptional Michael donor.[8][9] In the presence of a base, it undergoes 1,4-conjugate addition to α,β-unsaturated systems like enones, enals, and nitroalkenes.[4][8] This reaction is highly regioselective, with the nucleophile attacking the β-carbon, and is fundamental for constructing carbon-sulfur bonds in complex frameworks.[8][10]

-

Epoxide Ring-Opening: The thiolate attacks the less sterically hindered carbon of an epoxide, leading to the formation of β-hydroxy thioethers.[4] This reaction proceeds under mild conditions and provides a route to valuable bifunctional molecules.

The Strategic Role of the Trimethylsilyl Group: A Latent Thiol

In all these nucleophilic reactions, the product is a 2-(trimethylsilyl)ethyl thioether . This thioether is remarkably stable to a wide range of reaction conditions, including many acidic and basic environments where other thiol protecting groups might fail.[7] The true synthetic power of TMSET is realized in the subsequent deprotection step, which unmasks the free thiol.

This deprotection is most effectively triggered by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride initiates an E2-type elimination reaction. The fluoride attacks the silicon atom, leading to the elimination of the free thiolate, ethene gas, and volatile fluorotrimethylsilane. The reaction is clean, irreversible, and proceeds under very mild conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.

Caption: Fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl thioether.

Experimental Protocol: Michael Addition of TMSET to an Enone

This protocol illustrates a self-validating system for the conjugate addition of TMSET, a cornerstone of its nucleophilic application.

-

System Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the α,β-unsaturated ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes. Cool the solution to 0 °C using an ice-water bath.

-

Causality: An inert atmosphere prevents potential oxidation of the thiol/thiolate. Low temperature controls the exothermicity of the reaction.

-

-

Reagent Addition: Add this compound (1.1 equiv) via syringe.

-

Base-Catalyzed Thiolate Formation: Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

-

Causality: DBU is a strong, non-nucleophilic base ideal for deprotonating the thiol without competing in the Michael addition. A catalytic amount is sufficient as the base is regenerated.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Trustworthiness: The NH₄Cl quench neutralizes the base and protonates any remaining thiolate, ensuring a clean extraction.

-

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-adduct.

Part 2: Electrophilic Mercaptanylation via TMSET Derivatives

While TMSET is inherently nucleophilic, its synthetic utility can be expanded by converting it into an electrophilic mercaptanylating agent .[3][4] This strategy is crucial when the substrate is a nucleophile (e.g., an enolate, organometallic reagent) that is incompatible with the basic conditions required for thiolate formation.

The core principle involves pre-reacting TMSET with an activating agent to create a derivative where the sulfur atom is attached to a good leaving group. A prime example is the formation of a thiosulfonate, such as S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate.[4]

Caption: Synthesis of an electrophilic thiosulfonate from TMSET.

This thiosulfonate reagent can then react with a wide range of nucleophiles. The nucleophile attacks the TMSET-bearing sulfur atom, displacing the stable benzenesulfinate anion and forming the same 2-(trimethylsilyl)ethyl thioether product obtained via the nucleophilic route.[4] This convergence demonstrates the remarkable flexibility of the TMSET system.

Experimental Protocol: Electrophilic Mercaptanylation of a Ketone Enolate

This protocol outlines the two-stage process of generating the electrophilic agent and its subsequent reaction.

Stage 1: Synthesis of S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate

-

System Preparation: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C.

-

Reagent Addition: Add a solution of benzenesulfonyl chloride (1.1 equiv) in CH₂Cl₂ dropwise over 30 minutes.

-

Reaction and Work-up: Stir the mixture for 2-3 hours at room temperature. Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude thiosulfonate, which can often be used without further purification.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct. The aqueous washes remove the pyridinium salt and any excess acid.

-

Stage 2: Reaction with a Lithium Enolate

-

Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C. Add lithium diisopropylamide (LDA) (1.05 equiv) dropwise and stir for 45 minutes to generate the lithium enolate.

-

Expertise: LDA is a strong, sterically hindered base that ensures rapid and complete deprotonation to form the kinetic enolate without self-condensation. The -78 °C temperature is critical for stability.

-

-

Electrophilic Attack: Add a solution of the S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate (1.2 equiv) from Stage 1 in THF to the enolate solution at -78 °C.

-

Reaction and Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench with saturated aqueous NH₄Cl.

-

Work-up and Purification: Perform a standard extractive work-up with ethyl acetate and purify by flash chromatography to obtain the α-thioether product. This product can then be deprotected using fluoride as described previously.

Part 3: Applications in Drug Development and Advanced Synthesis

The dual reactivity of TMSET makes it a powerful tool in contexts requiring the precise installation of a thiol functionality.

-

Bioconjugation Handle: In drug development, TMSET is used to introduce a protected thiol onto a small molecule, peptide, or other biomolecule. After deprotection, the resulting free thiol serves as a versatile "handle" for conjugation to antibodies (forming antibody-drug conjugates, ADCs), polymers (like PEG), or surfaces.[11]

-

Thionucleoside Synthesis: TMSET has been successfully employed in the synthesis of thionucleosides, which are analogs of natural nucleosides with significant potential as antiviral and anticancer agents.[1][11][12]

-

Disulfide Bond Formation: The unmasked thiol can be readily oxidized to form disulfide bonds, a critical linkage in many peptides and proteins.

Conclusion

This compound is more than a simple thiol. It is a sophisticated synthetic tool that provides access to a protected thiol group through both nucleophilic and electrophilic pathways. Its key strength lies in the stability of the intermediate thioether and the exceptionally mild, clean, and high-yielding fluoride-mediated deprotection. For the research scientist or drug development professional, mastering the application of TMSET opens a reliable and versatile route to installing one of chemistry's most important functional groups, enabling the construction of complex and sensitive molecules with precision and control.

References

- 1. This compound 95 18143-30-1 [sigmaaldrich.com]

- 2. This compound | C5H14SSi | CID 205521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound 95 18143-30-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Trimethylsilyl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-(Trimethylsilyl)ethanethiol. As a compound frequently utilized in organic synthesis and drug development, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, fostering a culture of safety through comprehension.

Compound Profile and Applications

This compound, with the linear formula (CH3)3SiCH2CH2SH, is a versatile organosilicon thiol compound.[1] Its unique chemical structure makes it a valuable reagent in various applications, including as an initiator in ring-opening polymerization and as a sulfur source in the synthesis of thionucleosides.[1]

| Property | Value |

| CAS Number | 18143-30-1[1] |

| Molecular Formula | C5H14SSi[2] |

| Molecular Weight | 134.32 g/mol [2] |

| Appearance | Liquid[3] |

| Density | 0.839 g/mL at 25 °C[3] |

| Boiling Point | 144-146 °C[3] |

| Flash Point | 49 °C (120.2 °F) - closed cup[1] |

| Odor | Strong, unpleasant stench[4][5] |

| Storage Temperature | 2-8°C[3] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical and requires careful handling. The primary hazards are associated with its flammability, irritant properties, and potent odor.

GHS Hazard Classification

-

Flammable liquids: Category 3

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[2][6]

The Globally Harmonized System (GHS) pictograms for this chemical are the flame and the exclamation mark.[7]

Physical and Chemical Hazards

Flammability: With a flash point of 49°C, this compound is a flammable liquid.[1] Its vapors can form explosive mixtures with air, and may travel to a source of ignition and flash back.[8] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.

Reactivity: This compound is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include hydrogen sulfide and carbon oxides.

Health Hazards and Toxicological Information

While specific toxicological data for this compound is limited, the primary health concerns are irritation to the skin, eyes, and respiratory system.[2][6]

-

Inhalation: May cause respiratory irritation.[2][6] Exposure to high concentrations of thiols, in general, can lead to headaches, nausea, and dizziness.[9][10]

-

Skin Contact: Causes skin irritation.[2][6] Prolonged or repeated contact should be avoided.

-

Ingestion: While data is not available, ingestion should be avoided.

The Olfactory Factor: Thiols are notorious for their potent and offensive odors, detectable by the human nose at extremely low concentrations.[4] This odor, while not necessarily indicating a toxic level of exposure, can cause nausea and headaches in some individuals and can lead to widespread disruption if released from the laboratory.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety. For handling this compound, this can be visualized as follows:

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapors and the potent odor.[11][12]

-

Ventilation: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment.[8]

-

Bleach Traps and Baths: To neutralize the thiol odor, exhaust from reactions and rotary evaporators should be passed through a bleach trap.[11] A bleach bath should also be prepared for decontaminating glassware and equipment.[5][11]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Wear protective gloves (neoprene or nitrile rubber are suitable).[13]

-

Protective Clothing: A lab coat or other protective clothing should be worn.

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the stability of the chemical.

Handling

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[14] Use only non-sparking tools.[13]

-

Inert Atmosphere: For certain applications, handling under an inert atmosphere may be necessary to prevent oxidation.[15]

-

Odor Management:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[3]

-

Container: Keep the container tightly closed and properly labeled.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

-

Inhalation: Move the person to fresh air.[17] If breathing has stopped, give artificial respiration.[14]

-

Ingestion: Do not induce vomiting.[14] Clean the mouth with water and seek immediate medical attention.[14]

Spill and Leak Procedures

The response to a spill will depend on its size and location.

Caption: Workflow for responding to a this compound spill.

Small Spills:

-

Remove all sources of ignition.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).

-

Collect the material and place it in a suitable, closed container for disposal.

-

Clean the area with a bleach solution to neutralize the odor.[5]

Large Spills:

-

Evacuate personnel from the area.

-

Remove all ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[8] Water mist may be used to cool closed containers.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Proper disposal is essential to protect the environment.

-

Waste Disposal: Disposal should be in accordance with all applicable regional, national, and local laws and regulations. This material and its container must be disposed of as hazardous waste.[18]

-

Contaminated Packaging: Do not reuse the container.

-

Decontamination: All glassware and equipment that has come into contact with this compound should be soaked in a bleach bath overnight to oxidize the thiol before standard cleaning procedures.[11]

Conclusion

This compound is a valuable chemical reagent, but its safe use demands a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and maintain a safe research environment.

References

- 1. This compound 95 18143-30-1 [sigmaaldrich.com]

- 2. This compound | C5H14SSi | CID 205521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound 95 18143-30-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. open.alberta.ca [open.alberta.ca]

- 11. How To [chem.rochester.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. gelest.com [gelest.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. carlroth.com:443 [carlroth.com:443]

Alternate names for 2-(Trimethylsilyl)ethanethiol like (2-Mercaptoethyl)trimethylsilane

An In-Depth Technical Guide to 2-(Trimethylsilyl)ethanethiol: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organosilicon compound of significant utility in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a reactive thiol (-SH) group and a chemically stable trimethylsilyl (TMS) group, makes it a versatile reagent. The thiol moiety serves as a potent nucleophile or as an anchor for covalent attachment to noble metal surfaces, while the non-polar TMS group influences solubility and steric properties. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications for researchers and development professionals.

Due to its specific structure, this compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searching and material procurement.

Common Synonyms and Identifiers:

-

IUPAC Name: 2-trimethylsilylethanethiol[1]

-

Common Synonyms: (2-Mercaptoethyl)trimethylsilane[2], trimethylsilylethyl mercaptan[1], trimethyl(2-sulfanylethyl)silane[1]

-

Abbreviation: BEST[2]

-

Systematic Names: Ethanethiol, 2-(trimethylsilyl)-[1]; Silane, (2-mercaptoethyl)trimethyl-[1]

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄SSi | [1] |

| Molecular Weight | 134.32 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 144-146 °C (lit.) | [4] |

| Density | 0.839 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.454 (lit.) | [2][4] |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| Solubility | Soluble in methanol, dichloromethane, THF, and most organic solvents. | [3][4] |

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant with a characteristic unpleasant stench.[5] Adherence to strict safety protocols is mandatory.

-

Hazard Classifications: Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[6].

-

Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood is required.[5] Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[3]

-

Handling: Keep away from heat, sparks, and open flames.[5][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7] The compound is incompatible with strong oxidizing agents, reducing agents, alkali metals, and bases.[3][5]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

Part 2: Synthesis and Purification

While commercially available, the high cost of this compound can necessitate its synthesis for large-scale laboratory use.[4] The most common route involves a two-step process initiated by the radical addition of thioacetic acid to vinyltrimethylsilane.[4]

Synthetic Workflow

The synthesis proceeds via a thiol-ene reaction to form a thioacetate intermediate, which is subsequently hydrolyzed to yield the final thiol product. This method is generally efficient, though it can produce a mixture of regioisomers.[4]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of this compound.

Step 1: Radical Addition of Thioacetic Acid to Vinyltrimethylsilane

-

Rationale: This step utilizes a free-radical mechanism to form the carbon-sulfur bond. Photochemical or thermal initiation is often preferred to control the reaction rate and improve the regioselectivity, favoring the desired 2-substituted product over the 1-substituted isomer.[4]

-

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stirrer and reflux condenser, combine vinyltrimethylsilane (1.0 eq) and thioacetic acid (1.1 eq).

-

Optional: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Irradiate the mixture with a UV lamp or heat gently (e.g., 60-80°C) for several hours until analysis (e.g., by GC or TLC) indicates consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Step 2: Purification of the Thioacetate Intermediate

-

Rationale: It is critical to purify the intermediate S-(2-(trimethylsilyl)ethyl) ethanethioate before hydrolysis.[4] Any unreacted starting materials or regioisomers can complicate the final purification of the thiol, which is more susceptible to oxidation. Careful fractional distillation is the method of choice.

-

Procedure:

-

Assemble a fractional distillation apparatus.

-

Carefully distill the crude reaction mixture under reduced pressure.

-

Collect the fraction corresponding to the pure thioacetate intermediate.

-

Step 3: Hydrolysis of the Thioacetate

-

Rationale: Acid-catalyzed hydrolysis in an alcoholic solvent efficiently cleaves the acetyl group, liberating the free thiol. Performing this reaction under an inert atmosphere minimizes oxidative side-reactions, such as the formation of disulfides.

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the purified thioacetate intermediate in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 0.1 M) and stir the mixture at room temperature for 12-16 hours.[8]

-

Neutralize the reaction carefully with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation for high-purity applications.

-

Part 3: Core Applications in Research and Development

The dual functionality of this compound enables its use in distinct yet complementary fields: as a building block in complex organic synthesis and as a surface modification agent in materials science.

A Sulfur-Transfer Reagent in Organic Synthesis

A key application in the drug development pipeline is the use of this compound as a source of sulfur for the synthesis of thionucleosides.[9][10] These modified nucleosides are investigated for their potential as antiviral and cytostatic agents.[9]

Caption: Pathway for thionucleoside synthesis.

Protocol: General Procedure for Thionucleoside Preparation

-

Nucleophilic Substitution: A suitably protected nucleoside with a good leaving group (e.g., a tosylate or triflate) at the desired position is reacted with this compound in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent like DMF. This Sₙ2 reaction installs the 2-(trimethylsilyl)ethyl thioether group.[9]

-

Deprotection/Modification: The resulting thioether can then be cleaved or modified. For instance, treatment with specific reagents can lead to the formation of the free thiol or a methyl disulfide, both of which are common targets in medicinal chemistry research.[9]

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold, silver, and copper. This interaction is the basis for forming highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).[11] this compound is an excellent candidate for forming such layers.

Workflow: SAM Formation on a Gold Surface

Caption: Experimental workflow for SAM formation.

Protocol: Preparation of a this compound SAM on Gold

-

Substrate Preparation:

-

Rationale: The formation of a well-ordered monolayer is critically dependent on the cleanliness of the substrate.[11] Any organic contaminants will lead to defects in the final film.

-

Procedure: Clean a gold-coated substrate (e.g., silicon wafer or glass slide) using a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care).

-

-

Monolayer Assembly:

-

Rationale: The SAM forms spontaneously upon immersion.[11] A dilute solution (typically ~1 mM in ethanol) is used to control the rate of assembly, allowing molecules to arrange into a well-packed, low-energy state over time. Assembly times can range from minutes to 24 hours.[11]

-

Procedure: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the clean gold substrate in the solution for 12-18 hours at room temperature.

-

-

Rinsing and Drying:

-

Rationale: Rinsing is essential to remove any non-covalently bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.

-

Procedure: Remove the substrate from the thiol solution, rinse thoroughly with fresh ethanol, and dry gently under a stream of dry nitrogen.

-

These resulting surfaces, terminated with inert TMS groups, are valuable in fundamental studies of biointerfacial phenomena, such as preventing non-specific protein adsorption and patterning cell adhesion.

Conclusion

This compound, also widely known as (2-Mercaptoethyl)trimethylsilane, is a reagent of considerable value. Its straightforward synthesis and orthogonal reactivity make it a powerful tool for both synthetic chemists developing novel therapeutics and materials scientists engineering precisely controlled surfaces. A comprehensive understanding of its properties, handling requirements, and reaction methodologies, as detailed in this guide, is essential for leveraging its full potential in advanced research and development applications.

References

- 1. This compound | C5H14SSi | CID 205521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (2-MERCAPTOETHYL)TRIMETHYLSILANE - Safety Data Sheet [chemicalbook.com]

- 4. (2-MERCAPTOETHYL)TRIMETHYLSILANE | 18143-30-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. gelest.com [gelest.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound 95 18143-30-1 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 2-(Trimethylsilyl)ethanethiol

This guide provides an in-depth analysis of the key physical properties of 2-(Trimethylsilyl)ethanethiol, a versatile organosilicon sulfur compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the methodologies for their determination.

Introduction to this compound

This compound, also known by its synonym (2-Mercaptoethyl)trimethylsilane, is a unique bifunctional molecule incorporating both a reactive thiol (-SH) group and a stable trimethylsilyl (TMS) group.[1] This structure makes it a valuable reagent in various synthetic applications. The thiol group offers a reactive site for nucleophilic substitution, addition reactions, and the formation of self-assembled monolayers on metal surfaces. The TMS group, on the other hand, provides steric bulk and influences the compound's volatility and solubility. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic protocols.

Core Physical Properties

The fundamental physical characteristics of this compound are critical for its practical application in a laboratory setting. These properties dictate storage conditions, purification methods like distillation, and calculations for reaction stoichiometry.

Data Summary